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molecular formula C9H10F3NS B8588511 2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine CAS No. 62639-14-9

2-[(Methylthio)methyl]-4-(trifluoromethyl)benzenamine

Cat. No. B8588511
M. Wt: 221.24 g/mol
InChI Key: IMVKODTWWSSKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04006183

Procedure details

To a cooled (ice/water) solution of 8.7 g. of α-methylthio-4-trifluoromethyl-o-toluidine predissolved in 50 ml. of acetic acid is added 4.1 ml. of a 30% solution of hydrogen peroxide. The ice/water bath is removed and the reaction mixture is stirred for 90 minutes, after which examination by TLC indicates the presence of essentially all of the sulfinyl compound (reaction complete). The reaction mixture is then treated with 50 ml. of a 10% solution of sodium sulfite and concentrated on a rotary evaporator. The residue is then taken up in chloroform and a 15 % solution of sodium hydroxide. After separation of the phases, the aqueous phase is back-extracted with chloroform and the combined chloroform solution is washed successively with water and brine, dried, evaporated in vacuo to dryness, and the residue recrystallized from chloroform/petroleum ether to yield α-methylsulfinyl-4-trifluoromethyl-o-toluidine, m.p. 121.5°-125° C.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][C:4]1[C:5](=[CH:7][CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[NH2:6].[OH:15]O>C(O)(=O)C>[CH3:1][S:2]([CH2:3][C:4]1[C:5](=[CH:7][CH:8]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:10]=1)[NH2:6])=[O:15]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCC=1C(N)=CC=C(C1)C(F)(F)F
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice/water bath is removed
ADDITION
Type
ADDITION
Details
The reaction mixture is then treated with 50 ml
CONCENTRATION
Type
CONCENTRATION
Details
of a 10% solution of sodium sulfite and concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is back-extracted with chloroform
WASH
Type
WASH
Details
the combined chloroform solution is washed successively with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from chloroform/petroleum ether

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
CS(=O)CC=1C(N)=CC=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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